Cas no 98212-76-1 ((4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid)

(4S)-5-Fluoro-4-(trifluoroacetamido)pentanoic acid is a fluorinated amino acid derivative characterized by its chiral (S)-configuration and functionalized with a trifluoroacetamido group. This compound is of interest in medicinal chemistry and peptide research due to its potential as a building block for introducing fluorine atoms into biologically active molecules. The presence of fluorine enhances metabolic stability and bioavailability, while the trifluoroacetamido moiety offers reactivity for further derivatization. Its stereospecificity ensures precise control in asymmetric synthesis. The carboxylic acid group allows for conjugation or incorporation into larger structures. This compound is particularly valuable for developing protease inhibitors, imaging probes, or fluorinated analogs of natural substrates.
(4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid structure
98212-76-1 structure
Product Name:(4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid
CAS No:98212-76-1
MF:C7H9F4NO3
MW:231.144876241684
MDL:MFCD29077011
CID:4373103
PubChem ID:54124929
Update Time:2026-04-10

(4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 5-fluoro-4-[(trifluoroacetyl)amino]-, (S)-
    • (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid
    • MDL: MFCD29077011

(4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid Pricemore >>

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Additional information on (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid

Introduction to (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic Acid (CAS No. 98212-76-1)

(4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid, with the CAS number 98212-76-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its fluorinated and amino acid-like structure, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both fluorine and trifluoroacetamide functional groups enhances its reactivity and potential applications in drug development.

The structural configuration of (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid is particularly noteworthy due to its stereochemical purity. The (4S) configuration indicates a specific spatial arrangement of atoms, which is often crucial for the biological activity of a molecule. This stereochemistry is maintained through precise synthetic methodologies, ensuring that the compound retains its intended properties for further derivatization and application.

In recent years, there has been a growing interest in fluorinated compounds due to their unique metabolic stability and enhanced binding affinity to biological targets. The introduction of fluorine atoms into molecular structures can significantly alter the pharmacokinetic and pharmacodynamic properties of drugs. For instance, fluorine atoms can increase the lipophilicity of a molecule, improve its bioavailability, and extend its half-life in vivo. These attributes make (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid an attractive building block for the development of novel therapeutic agents.

The trifluoroacetamide moiety in this compound further contributes to its versatility as a synthetic intermediate. Trifluoroacetamide groups are known for their ability to enhance the solubility and stability of molecules, making them useful in formulations that require controlled release or prolonged action. This feature is particularly relevant in the design of long-acting injectables or implants, where sustained drug delivery is essential for therapeutic efficacy.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for complex fluorinated compounds like (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to achieve high enantiomeric purity, which is critical for pharmaceutical applications. These methods not only improve yield but also reduce the environmental impact of production processes, aligning with global trends toward green chemistry.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for various therapeutic classes. For example, it has been explored as a key intermediate in the synthesis of protease inhibitors, which are used to treat conditions such as HIV/AIDS and hepatitis C. The fluorinated and amino acid-like structure suggests that derivatives of this compound could interact with biological targets in ways that are both specific and potent.

Additionally, research has indicated that modifications to the trifluoroacetamide group can influence the metabolic pathways of drugs, potentially leading to reduced side effects and improved patient outcomes. This flexibility makes (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid a valuable asset for medicinal chemists who are tasked with designing molecules that balance efficacy with safety.

In academic research, this compound has been utilized in studies aimed at understanding the role of fluorine substitution in drug design. Computational modeling has played a significant role in predicting how different structural modifications will affect the biological activity of molecules derived from this intermediate. These studies not only advance our theoretical understanding but also provide practical guidance for experimentalists seeking to optimize their synthetic routes.

The biotechnology sector has also embraced the potential of fluorinated compounds like (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, companies are able to rapidly identify promising candidates for further development. This synergy between academia and industry ensures that innovative solutions are brought to market efficiently.

Looking ahead, the demand for specialized intermediates like (4S)-5-fluoro-4-(trifluoroacetamido)pentanoic acid is expected to grow as new therapeutic areas emerge. The ability to fine-tune molecular structures through strategic functionalization offers unparalleled opportunities for developing next-generation drugs that address unmet medical needs. As research continues to uncover new applications for fluorinated compounds, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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